
(Benzhydrylideneamino) benzoate
Overview
Description
(Benzhydrylideneamino) benzoate is an organic compound with the molecular formula C20H15NO2. It is characterized by the presence of a benzhydrylideneamino group attached to a benzoate moiety. This compound is known for its aromatic properties and is used in various chemical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzhydrylideneamino) benzoate typically involves the condensation reaction between benzhydrylideneamine and benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (Benzhydrylideneamino) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the benzhydrylideneamino group to a benzhydrylamine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzhydrylamine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
(Benzhydrylideneamino) benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (Benzhydrylideneamino) benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Benzyl benzoate: Used as a topical treatment for scabies and lice.
Benzonatate: An oral antitussive drug used to suppress coughing.
Comparison: (Benzhydrylideneamino) benzoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Unlike benzyl benzoate, which is primarily used in topical treatments, and benzonatate, which is used as an antitussive, this compound has broader applications in chemistry, biology, and industry .
Biological Activity
(Benzhydrylideneamino) benzoate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzhydrylideneamino group attached to a benzoate moiety. This structure enables the compound to engage in various chemical reactions, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to specific receptors, influencing signaling pathways that regulate cellular processes.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Effects : There is ongoing research into the compound's potential anticancer properties, with initial findings indicating it may inhibit tumor cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity Assessment
- A study evaluated the antimicrobial efficacy of this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results against Staphylococcus aureus and Escherichia coli.
Pathogen MIC (mg/L) Staphylococcus aureus 1.5 Escherichia coli 2.0 -
Anticancer Activity
- In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was tested against various cancer types, including breast and lung cancer cells.
Cancer Cell Line IC50 (µM) MCF-7 (Breast Cancer) 10 A549 (Lung Cancer) 15 -
Mechanistic Insights
- Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential role in cancer therapy.
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity | Notable Uses |
---|---|---|
Benzyl Benzoate | Antimicrobial | Topical treatment for scabies |
Benzonatate | Antitussive | Cough suppressant |
This compound | Antimicrobial, Anticancer | Potential therapeutic agent |
Properties
IUPAC Name |
(benzhydrylideneamino) benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-20(18-14-8-3-9-15-18)23-21-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPFJOLFXDJQEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955254 | |
Record name | {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3362-33-2 | |
Record name | NSC53392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[(Diphenylmethylidene)amino]oxy}(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10955254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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